molecular formula C30H62O10 B1678970 聚多卡醇 CAS No. 3055-99-0

聚多卡醇

货号 B1678970
CAS 编号: 3055-99-0
分子量: 582.8 g/mol
InChI 键: ONJQDTZCDSESIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Polidocanol is a local anesthetic and antipruritic component of ointments and bath additives . It relieves itching caused by eczema and dry skin . It has also been used to treat varicose veins, hemangiomas, and vascular malformations . It is formed by the ethoxylation of dodecanol .


Synthesis Analysis

Polidocanol is synthesized by the ethoxylation of dodecanol . A detailed synthesis and evaluation of monodisperse polidocanols can be found in a paper published by ACS Publications .


Molecular Structure Analysis

The molecular formula of Polidocanol is C30H62O10 . Its average mass is 582.807 Da and its monoisotopic mass is 582.434326 Da .

科学研究应用

止痒应用

聚多卡醇展示出显着的止痒功效,特别是在组胺非依赖性瘙痒模型中,使其成为治疗湿疹等瘙痒性皮肤病的潜在候选药物。它显着减轻刺毛虫诱导的瘙痒的能力强调了在局部止痒剂开发中考虑组胺非依赖性途径的重要性 (Hawro 等人,2014)

血管和肌腱应用

聚多卡醇用于硬化疗法中,以治疗慢性跟腱病和静脉曲张,显示出在减轻疼痛和改善静脉功能不全方面的功效,且风险和并发症最小。研究表明,局部注射可以减轻慢性跟腱病的疼痛,突出了聚多卡醇的硬化作用,这种作用针对新血管形成的区域 (Alfredson 和 Öhberg,2005)。此外,聚多卡醇静脉内微泡沫硬化疗法因其在治疗静脉曲张中的疗效而受到关注,强调了其低毒性和并发症少 (Eckmann,2009)

抗血管生成作用

对聚多卡醇在体外和体内环境中的抗血管生成作用的研究显示出有希望的结果。它显着减少血管生成并对内皮细胞表现出细胞毒性作用,表明作为抗血管生成治疗具有新的治疗方法的潜力 (Doğancı 等人,2016)

非手术绝育

探索性研究调查了聚多卡醇对子宫和输卵管形态的影响,评估了其作为女性绝育的非手术方法的潜力。虽然最初的动物模型研究显示出提示输卵管阻塞的变化,但需要在灵长类动物模型中进行进一步研究,以充分了解其对人类使用的适用性和安全性 (Jensen 等人,2004)

肝毒性问题

一项研究考察了聚多卡醇在自体灌注猪肝模型中的潜在肝毒性作用,对它在肝内硬化应用中的安全性提出了担忧。观察到肝功能参数发生显着变化,表明存在肝毒性作用的风险,并提示应谨慎使用它来治疗肝内疾病 (Grosse-Siestrup 等人,2004)

未来方向

Polidocanol has been shown to produce excellent obliteration of varicose veins at a concentration of 3%, but there is a need for more research to demonstrate effective varicose vein sclerotherapy at lower concentrations . A meta-analysis suggested that polidocanol is effective in the treatment of venous malformations (VMs) and can be used to treat VMs at different sites without serious complications . Therefore, polidocanol is considered a safe and effective drug for VMs .

属性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5039721
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

miscible
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Polidocanol

CAS RN

3055-99-0, 9002-92-0
Record name Nonaethylene glycol monododecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polidocanol [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

33-36 °C
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polidocanol
Reactant of Route 2
Reactant of Route 2
Polidocanol
Reactant of Route 3
Reactant of Route 3
Polidocanol
Reactant of Route 4
Reactant of Route 4
Polidocanol
Reactant of Route 5
Reactant of Route 5
Polidocanol
Reactant of Route 6
Reactant of Route 6
Polidocanol

Citations

For This Compound
15,100
Citations
P Conrad, GM Malouf, MC Stacey - Dermatologic surgery, 1995 - Wiley Online Library
… polidocanol was superior to STD (85%) and hypertonic saline (84%). Ninety percent of investigators considered that polidocanol … Seventy-four percent considered that polidocanol had …
Number of citations: 151 onlinelibrary.wiley.com
DM Eckmann - Expert opinion on investigational drugs, 2009 - Taylor & Francis
… of polidocanol endovenous … for polidocanol microfoam with a focus on controlled foam formulation in therapy. Results/conclusions: Clinical trials of controlled dispensing of polidocanol …
Number of citations: 101 www.tandfonline.com
JJ Guex, DE Schliephake, J Otto, S Mako… - Dermatologic …, 2010 - Wiley Online Library
… treated with liquid polidocanol and 46 (1.1%) in patients treated with polidocanol foam. The … This study demonstrates that polidocanol is a safe sclerosing agent in the short and long …
Number of citations: 64 onlinelibrary.wiley.com
C Stender, D Bur, QB Nguyen, S Silapunt - Journal of the American …, 2022 - jaad.org
… Polidocanol is FDA-approved for the treatment of … the dermatologic clinical uses of polidocanol and to characterize … on PubMed from 2004 to 2020, polidocanol has shown efficacy in the …
Number of citations: 0 www.jaad.org
S Rastogi, MK Varshney, V Trikha… - The Journal of Bone …, 2006 - boneandjoint.org.uk
Aneurysmal bone cyst is a rare tumour-like lesion which develops during growth. Our aim was to determine the efficacy of the administration of percutaneous intralesional 3% …
Number of citations: 187 boneandjoint.org.uk
P Kern, AA Ramelet, R Wutschert… - Dermatologic …, 2004 - Wiley Online Library
… Chromated glycerin (CG) and polidocanol (POL) have been used since 1933 and 1950, respectively, for the treatment of telangiectasias. They differ through their mechanism producing …
Number of citations: 139 onlinelibrary.wiley.com
J Alos, P Carreno, JA López, B Estadella… - European journal of …, 2006 - Elsevier
… very small bubbles) by mixing polidocanol with gas under high … of several sclerosants, principally polidocanol and sodium … efficacy of the sclerosant polidocanol in foam form compared …
Number of citations: 180 www.sciencedirect.com
MJ Norris, MC Carlin, JL Ratz - Journal of the American Academy of …, 1989 - Elsevier
A double-blind, double-paired comparison study was performed to evaluate the effects of increasing concentrations of polidocanol in the sclerotherapy of essential telangiectasias of the …
Number of citations: 107 www.sciencedirect.com
C Hamel‐Desnos, P Desnos, JC Wollmann… - Dermatologic …, 2003 - Wiley Online Library
Background. Foamed sclerosing agents have been used with enthusiasm by phlebologists for more than 5 decades. Any type of varicose veins can and has been treated with this …
Number of citations: 375 onlinelibrary.wiley.com
H Uncu - 2010 - journals.sagepub.com
… Both polidocanol foam and polidocanol liquid forms are effective and safe sclerosing agents… with foam polidocanol seems to be more successful than with liquid polidocanol, it is early to …
Number of citations: 61 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。